molecular formula C24H40N2 B14739274 1,1'-Dodecane-1,12-diylbis(2,5-dimethyl-1h-pyrrole) CAS No. 6344-75-8

1,1'-Dodecane-1,12-diylbis(2,5-dimethyl-1h-pyrrole)

Cat. No.: B14739274
CAS No.: 6344-75-8
M. Wt: 356.6 g/mol
InChI Key: LQSBLIDJQJJWPW-UHFFFAOYSA-N
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Description

1,1’-Dodecane-1,12-diylbis(2,5-dimethyl-1H-pyrrole) is a chemical compound with the molecular formula C24H40N2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen. This compound is known for its unique structure, which includes two pyrrole rings connected by a dodecane chain. It has applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Dodecane-1,12-diylbis(2,5-dimethyl-1H-pyrrole) typically involves the reaction of 2,5-dimethylpyrrole with a dodecane dihalide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atoms of the pyrrole rings attack the halogen atoms of the dodecane dihalide, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 1,1’-Dodecane-1,12-diylbis(2,5-dimethyl-1H-pyrrole) can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1’-Dodecane-1,12-diylbis(2,5-dimethyl-1H-pyrrole) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-diones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

    Oxidation: Pyrrole-2,5-diones

    Reduction: Corresponding amines

    Substitution: Various substituted pyrrole derivatives

Scientific Research Applications

1,1’-Dodecane-1,12-diylbis(2,5-dimethyl-1H-pyrrole) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Medicine: It is being explored for its potential therapeutic properties, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1’-Dodecane-1,12-diylbis(2,5-dimethyl-1H-pyrrole) involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,1’-Dodecane-1,12-diylbis(1H-pyrrole-2,5-dione): This compound has a similar structure but contains pyrrole-2,5-dione rings instead of 2,5-dimethylpyrrole rings.

    1,1’-Dodecane-1,12-diylbis(2,5-dimethyl-1H-pyrrole-3-carboxylic acid): This compound has carboxylic acid groups attached to the pyrrole rings.

Uniqueness

1,1’-Dodecane-1,12-diylbis(2,5-dimethyl-1H-pyrrole) is unique due to its specific substitution pattern on the pyrrole rings and the length of the dodecane chain. These structural features confer distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.

Properties

CAS No.

6344-75-8

Molecular Formula

C24H40N2

Molecular Weight

356.6 g/mol

IUPAC Name

1-[12-(2,5-dimethylpyrrol-1-yl)dodecyl]-2,5-dimethylpyrrole

InChI

InChI=1S/C24H40N2/c1-21-15-16-22(2)25(21)19-13-11-9-7-5-6-8-10-12-14-20-26-23(3)17-18-24(26)4/h15-18H,5-14,19-20H2,1-4H3

InChI Key

LQSBLIDJQJJWPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1CCCCCCCCCCCCN2C(=CC=C2C)C)C

Origin of Product

United States

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